molecular formula C25H23N3O4S B11028951 2-(3-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide

2-(3-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide

Cat. No.: B11028951
M. Wt: 461.5 g/mol
InChI Key: GTEUVPJZPHRZFM-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its biological activity, and functional groups that may contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Methoxyphenyl Group: The 3-methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, using methoxybenzene and an appropriate alkyl halide.

    Attachment of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be attached through a nucleophilic substitution reaction, where a sulfamoyl chloride reacts with an appropriate phenyl ethylamine derivative.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the quinoline derivative with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution at the quinoline core or electrophilic substitution at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield quinone derivatives, while reduction of the quinoline core may produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a therapeutic agent. The quinoline core is known for its antimicrobial and anticancer properties, and the presence of the sulfamoyl group may enhance these activities.

Medicine

In medicine, this compound could be explored for its potential use in drug development. Its unique structure may allow for the targeting of specific biological pathways, making it a candidate for the treatment of various diseases.

Industry

In industry, this compound may find applications in the development of new materials or as a catalyst in chemical reactions. Its unique properties could be leveraged to improve the efficiency and selectivity of industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinoline core may intercalate with DNA, disrupting replication and transcription processes, while the sulfamoyl group may inhibit enzyme activity by mimicking the structure of natural substrates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide is unique in that it combines the structural features of both quinoline and sulfamoyl-containing compounds. This combination may result in enhanced biological activity and specificity compared to compounds with only one of these features.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.

Properties

Molecular Formula

C25H23N3O4S

Molecular Weight

461.5 g/mol

IUPAC Name

2-(3-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide

InChI

InChI=1S/C25H23N3O4S/c1-32-19-6-4-5-18(15-19)24-16-22(21-7-2-3-8-23(21)28-24)25(29)27-14-13-17-9-11-20(12-10-17)33(26,30)31/h2-12,15-16H,13-14H2,1H3,(H,27,29)(H2,26,30,31)

InChI Key

GTEUVPJZPHRZFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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